5-Amino-2-iminoimidazol-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H4N4O |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
5-amino-2-iminoimidazol-4-one |
InChI |
InChI=1S/C3H4N4O/c4-1-2(8)7-3(5)6-1/h(H4,4,5,6,7,8) |
InChI Key |
GQKJSVSEHWKELH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=N)NC1=O)N |
Origin of Product |
United States |
Mechanistic Elucidation of 5 Amino 2 Iminoimidazol 4 One Formation in Nucleic Acids
Generation of Reactive Oxygen Species and Guanine (B1146940) Radical Intermediates
The formation of 5-Amino-2-iminoimidazol-4-one (Iz) in nucleic acids is a complex process initiated by the interaction of reactive oxygen species (ROS) with the guanine base. This section details the initial steps involving the generation of key radical intermediates.
Superoxide (B77818) Radical (O2•−) and its Role in Guanine Oxidation
The superoxide radical (O2•−), a primary ROS, plays a significant role in oxidative DNA damage. While not the most reactive ROS, its presence under conditions of inflammation can lead to the generation of more potent oxidants. nih.gov The combination of superoxide radicals with guanine neutral radicals, G(-H)•, is a key pathway leading to oxidatively modified guanine bases, with imidazolone (B8795221) being a major product. nih.gov The rate constant for this combination has been determined to be 4.7 +/- 1.0 x 10(8) M(-1) s(-1) in both single- and double-stranded oligodeoxyribonucleotides. nih.gov
One-Electron Oxidation and Deprotonation of Guanine Leading to G(−H)• Radicals
Guanine is the most easily oxidized of the DNA bases due to its low one-electron redox potential. etsu.edunih.gov One-electron oxidation of guanine results in the formation of the guanine radical cation (G•+). nih.govnih.gov This radical cation is a transient species that rapidly deprotonates to form a neutral guanine radical, denoted as G(-H)•. nih.govnih.gov The deprotonation primarily occurs at the N1 position, yielding the G(N1-H)• tautomer. nih.gov The rate of deprotonation is significant, with a measured rate constant of 1.8×10^7 s−1 at pH 7.0. nih.gov The formation of G(-H)• is a critical step, as this neutral radical is the direct precursor that reacts with superoxide.
Hydroxyl Radical Addition and its Contribution to Guanine Modifications
The hydroxyl radical (•OH) is a highly reactive ROS that readily attacks DNA bases. acs.orgnih.gov One of the primary reaction pathways involves the addition of the hydroxyl radical to the C4=C5 double bond of guanine. acs.orgnih.gov This addition is a barrier-free process and leads to the formation of OH-adduct radicals, such as G(C4)-OH• and G(C5)-OH•. nih.gov The reaction of the hydroxyl radical with guanine can also lead to the formation of the guanine radical cation (G•+) through the formation of an ion-pair intermediate (G•+---OH−), which subsequently deprotonates. acs.orgnih.gov
Detailed Reaction Pathways Leading to this compound (Imidazolone, Iz) Formation
Following the generation of guanine radical intermediates, a series of reactions lead to the formation of various oxidation products, including the imidazolone lesion.
Pathway Initiated by Guanine Radical and Superoxide Addition at C5
The reaction between the neutral guanine radical (G(-H)•) and the superoxide radical (O2•−) is a key pathway for the formation of imidazolone. This pathway involves the addition of superoxide to the C5 position of the guanine radical. nih.gov
Endoperoxide Versus Diol Formation in the Initial Steps
The initial steps following the addition of superoxide to the guanine radical are complex and can proceed through different intermediates. One proposed mechanism involves the formation of a C5-peroxy derivative. In the absence of cellular reductants, the C5 position of guanine is susceptible to perhydroxylation through reaction with O2 or O2•−, which can lead to the formation of imidazolone and its subsequent degradation products. nih.gov This contrasts with hydroxylation (reaction with H2O), which would lead to diol formation. The formation of an endoperoxide intermediate is a potential route in this process.
Pathway Originating from 8-oxo-7,8-dihydroguanine (8-oxoG) Intermediates
An alternative and significant pathway for imidazolone formation begins with 8-oxo-7,8-dihydroguanine (8-oxoG), one of the most abundant and well-studied oxidative DNA lesions. nih.govnih.gov Due to its low oxidation potential, even lower than that of guanine, 8-oxoG is highly susceptible to further oxidation, leading to "hyperoxidized" lesions like imidazolone. nih.govnih.gov
This pathway is initiated by the addition of a superoxide radical (O₂⁻) to the C5 position of the 8-oxoG molecule. nih.gov The superoxide anion is a primary reactive oxygen species generated during normal metabolic processes. nih.gov The subsequent steps involve the formation of a diol (a molecule with two hydroxyl groups) intermediate. This process is a key step that differentiates this pathway and leads to a distinct set of downstream products. nih.gov
The oxidation of 8-oxoG via the diol intermediate leads to the formation of a relatively stable compound known as oxidized guanidinohydantoin (B12948520) (Ghox). nih.gov Experimental studies involving the oxidation of 8-oxoGua with iron or copper and hydrogen peroxide have confirmed that Ghox is a major product of this reaction. researchgate.netrsc.org Its stability allows it to act as a key branching point in the oxidative degradation of guanine.
The fate of the oxidized guanidinohydantoin (Ghox) intermediate is heavily influenced by the local chemical environment, specifically the pH. nih.gov Ghox can break down to form both imidazolone (Iz) and parabanic acid. Computational models have shown that the barriers for hydroxide (B78521) ion (OH⁻) addition to Ghox are significantly lower than for the addition of neutral water. This indicates that at a higher pH (more alkaline conditions), the reaction is facilitated, leading to a greater yield of both imidazolone and parabanic acid. nih.gov
Research Findings Summary
The table below summarizes the key steps and intermediates involved in the two primary pathways leading to the formation of this compound.
| Pathway | Starting Molecule | Key Steps | Key Intermediate(s) | Final Product(s) | Reference(s) |
| Guanine Radical Pathway | Guanine | Superoxide addition, Pyrimidine (B1678525) ring opening, Decarboxylation, Ring migration, Formamide (B127407) loss | Acyclic intermediate | This compound (Iz) | nih.gov |
| 8-oxoG Pathway | 8-oxo-7,8-dihydroguanine (8-oxoG) | C5 superoxide addition, Diol formation, Breakdown of intermediate | Oxidized guanidinohydantoin (Ghox) | This compound (Iz), Parabanic Acid | nih.govresearchgate.netrsc.org |
The formation of this compound (Iz) is a significant event in the oxidative damage of nucleic acids. This section details the chemical pathways leading to its creation, particularly from the common oxidative lesion, 8-hydroxyguanine (B145757).
Pathway Involving 8-hydroxyguanine Radical Intermediates
The oxidation of guanine in DNA is a critical process that can lead to the formation of various lesions, including the highly mutagenic this compound. A key intermediate in this process is 8-hydroxyguanine (8-oxoG), which is more susceptible to oxidation than guanine itself.
The generally accepted mechanism involves the one-electron oxidation of 8-oxoG, which results in the formation of an 8-oxoG radical cation. This radical species is unstable and can undergo further reactions. One proposed pathway involves the hydration of the one-electron oxidized guanine radical cation (G•+) to form the 8-hydroxy-7,8-dihydroguanin-7-yl-radical (*GOH). nih.gov Subsequent further one-electron oxidation of this intermediate can lead to the formation of the 8-oxo-7,8-dihydroguanine one-electron-oxidized radical (8-oxo-G•+). nih.gov These multiple oxidation steps are considered crucial in the pathway leading to the eventual formation of Iz.
Formation of this compound in Different Nucleic Acid Architectures
The structural context of the nucleic acid plays a significant role in the efficiency and dynamics of Iz formation. The accessibility of guanine residues to oxidizing agents and the stability of reaction intermediates are influenced by whether the DNA is single-stranded or double-stranded.
Single-Stranded Oligodeoxyribonucleotides
In single-stranded oligodeoxyribonucleotides, the guanine bases are more exposed to the surrounding solvent and to reactive oxygen species (ROS). This increased accessibility can facilitate the initial oxidation of guanine to 8-oxoG and its subsequent conversion to Iz. The flexible nature of single-stranded DNA may also influence the conformation of the transient radical intermediates, potentially affecting the reaction pathway and the yield of Iz.
Double-Stranded Oligodeoxyribonucleotides
Within the double-helical structure of double-stranded oligodeoxyribonucleotides, guanine residues are located in the interior of the helix, paired with cytosine. This arrangement offers some protection against direct attack by ROS. However, oxidative damage can still occur, often initiated by diffusible ROS that can penetrate the DNA structure. The formation of Iz in double-stranded DNA underscores the ability of oxidative stress to damage even well-structured and protected genetic material. The rigid structure of the double helix might also impose conformational constraints on the radical intermediates, potentially altering the efficiency of their conversion to Iz compared to single-stranded DNA.
Calf Thymus DNA under Various Oxidative Conditions
Studies on calf thymus DNA have provided valuable insights into the formation of Iz under controlled oxidative conditions. For instance, photooxidation using riboflavin (B1680620) as a photosensitizer leads to a dose-dependent formation of both 8-oxo-dG and its further oxidation product, which is related to Iz. nih.govnih.gov In these experiments, the levels of 8-oxo-dG reach a plateau and then decrease, while the concentration of the further oxidation product continues to rise, suggesting that 8-oxo-dG is a precursor to this more oxidized lesion. nih.govnih.gov
Another method to induce oxidative damage involves the use of agents like 4-hydroxyaminoquinoline 1-oxide (4HAQO) in the presence of seryl-AMP, which has been shown to generate 8-hydroxyguanine residues in DNA. nih.gov The amount of 8-OH-Gua formed depends on the specific 4HAQO analogue and the DNA structure. nih.gov Electron spin resonance (ESR) studies on gamma-irradiated DNA have also been instrumental in identifying the radical species involved in the oxidation of guanine, confirming the formation of the 8-oxo-7,8-dihydroguanine one-electron-oxidized radical (8-oxo-G•+). nih.gov
The table below summarizes the findings on the formation of Iz-related oxidation products in calf thymus DNA under different oxidative conditions.
| Oxidative Condition | Key Findings | Reference |
| Riboflavin-mediated photooxidation | Dose-dependent increase in 8-oxo-dG and its further oxidation product. 8-oxo-dG levels plateau and then decline, while the further oxidation product continues to increase. | nih.govnih.gov |
| 4-hydroxyaminoquinoline 1-oxide (4HAQO) with seryl-AMP | Formation of 8-hydroxyguanine residues, with the amount varying based on the 4HAQO analogue and DNA structure. | nih.gov |
| Gamma-irradiation | Identification of the 8-oxo-7,8-dihydroguanine one-electron-oxidized radical (8-oxo-G•+) via ESR spectroscopy. | nih.gov |
Chemical Interconversion and Degradation Products of this compound
Once formed, this compound is not a stable endpoint and can undergo further chemical transformations. Understanding these subsequent reactions is crucial for a complete picture of guanine oxidation chemistry.
Rapid Conversion to 2,2-diamino-oxazolone (Ox)
A significant degradation pathway for this compound within the DNA backbone is its rapid conversion to 2,2-diamino-oxazolone (Ox). nih.govnih.gov This conversion is a hydrolytic process that leads to the formation of a stable, but highly mutagenic, lesion. Oxazolone (B7731731) is considered a final product of guanine oxidation and, due to its stability, has the potential to serve as a biomarker for oxidative DNA damage. nih.govnih.gov The formation of oxazolone from an Iz intermediate highlights the complex cascade of reactions that can be initiated by a single oxidative event on a guanine base.
Computational and Theoretical Investigations on 5 Amino 2 Iminoimidazol 4 One Formation Mechanisms
Application of Quantum Chemical Methodologies for Reaction Pathway Analysis
The exploration of the formation of 5-Amino-2-iminoimidazol-4-one (also known as Iz) from guanine (B1146940) has heavily relied on quantum chemical methods to map out the potential energy surfaces of the involved reactions. These computational approaches provide a molecular-level understanding that is often difficult to achieve through experimental means alone.
Density Functional Theory (DFT) Studies for Energetic and Structural Characterization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the energetics and structural details of the reaction pathways leading to this compound. nih.gov DFT studies have been instrumental in calculating the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. This allows for the determination of reaction barriers and the identification of the most favorable pathways.
One comprehensive study explored three distinct pathways for the formation of Iz and its degradation products, providing detailed energetic landscapes for each route. nih.gov These pathways originate from different precursors: the guanine radical, 8-oxo-7,8-dihydroguanine (8oxoG), and the 8-hydroxy guanine radical. nih.gov
Selection of Appropriate Functionals (e.g., ωB97XD) and Basis Sets (e.g., 6-31+G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studying the complex, multi-step oxidation of guanine, the ωB97XD functional has been specifically selected. nih.gov This long-range corrected hybrid density functional incorporates empirical dispersion corrections, making it well-suited for systems where non-covalent interactions play a crucial role. nih.gov
The 6-31+G(d,p) basis set is commonly paired with the ωB97XD functional in these investigations. nih.gov This Pople-style basis set includes diffuse functions (+) on heavy atoms to better describe the electron distribution of anionic species and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for more flexibility in describing bonding environments. gaussian.com
Characterization of Intermediate Structures and Transition States
A key strength of computational chemistry is its ability to characterize transient species like intermediate structures and transition states, which are often fleeting and difficult to detect experimentally. In the formation of this compound, several key intermediates and transition states have been identified and their geometries and energies calculated.
For instance, in the pathway starting from the guanine radical, the initial addition of superoxide (B77818) is a critical step. The calculations have shown that the formation of an endoperoxide intermediate has a slightly lower energy barrier compared to the formation of a diol. nih.gov Subsequent steps involve the opening of the pyrimidine (B1678525) ring and decarboxylation, leading to an acyclic intermediate before the final ring closure and loss of formamide (B127407) to yield Iz. nih.gov The calculated free energy barriers for key steps provide a quantitative measure of the reaction feasibility.
| Reaction Step | Reactant | Product | Calculated Free Energy Barrier (kcal/mol) |
| Endoperoxide Formation | Guanine Radical + Superoxide | Endoperoxide Intermediate | Lower than diol formation |
| Pyrimidine Ring Opening | Endoperoxide Intermediate | Acyclic Intermediate | - |
| Decarboxylation | Acyclic Intermediate | Decarboxylated Intermediate | 13.7 |
| Ring Migration & Formamide Loss | Decarboxylated Intermediate | This compound | - |
Table 1: Selected calculated free energy barriers in a proposed pathway for the formation of this compound. Data sourced from Hebert and Schlegel (2020). nih.gov
Role of Solvation Models (Implicit and Explicit Water Molecules) in Reaction Dynamics
The biochemical reactions leading to the formation of this compound occur in an aqueous environment within the cell. To account for the significant influence of water, computational studies employ solvation models. A common approach is the use of an implicit solvation model, such as the SMD (Solvation Model based on Density) model, which represents the solvent as a continuous medium with a specific dielectric constant. nih.gov
In addition to the implicit model, a small number of explicit water molecules are often included in the calculations. nih.gov These explicit water molecules are strategically placed to stabilize charged species and to participate directly in proton transfer steps, which are crucial in many of the reaction mechanisms. This hybrid approach of combining implicit and explicit solvation provides a more realistic representation of the reaction environment and improves the accuracy of the calculated reaction dynamics. nih.gov
Agreement of Computational Predictions with Experimental Observations of Formation Pathways
A critical validation of computational models is their ability to reproduce and explain experimental findings. The calculated pathways for the formation of this compound have shown good agreement with experimental observations. nih.gov For example, the computational models can rationalize the observed product distributions under different oxidative conditions.
Analytical Methodologies for the Detection and Quantification of 5 Amino 2 Iminoimidazol 4 One and Its Derivatives in Biological Samples
Chromatographic Separation Techniques for Oxidative DNA Lesions
Chromatographic techniques are fundamental for separating the complex mixture of molecules present in biological samples, thereby enabling the isolation and subsequent analysis of specific DNA damage products.
High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation of biomolecules. In the context of oxidative DNA damage, HPLC is utilized to resolve individual DNA lesions from the bulk of unmodified nucleosides and other cellular components. Methods often employ reversed-phase columns, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For instance, a sensitive isocratic HPLC method using a reversed-phase mode has been developed for the determination of aminocresol isomers, which are also small aromatic amines. nih.gov The effectiveness of HPLC in separating complex mixtures is crucial for the accurate quantification of specific DNA damage products.
Table 1: Comparison of HPLC and UPLC for Analytical Separations
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior performance compared to conventional HPLC. austinpublishinggroup.com UPLC systems utilize columns packed with sub-2 µm particles, which results in a dramatic increase in resolution, sensitivity, and speed of analysis. austinpublishinggroup.comresearchgate.net This enhanced separation efficiency is particularly advantageous for the analysis of complex biological samples where numerous structurally similar compounds may be present. researchgate.net The ability of UPLC to provide better resolution in a shorter amount of time makes it a powerful tool for the analysis of oxidative DNA lesions. austinpublishinggroup.com For example, UPLC has been successfully applied to the separation of double-stranded DNA sequences, demonstrating its capability in handling complex biological macromolecules.
Mass Spectrometric Approaches for Structure Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of oxidative DNA damage, providing unequivocal identification and accurate quantification of lesions. nist.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of DNA adducts. nih.govagnopharma.comnih.gov This approach combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. agnopharma.com In an LC-MS/MS experiment, the analyte of interest is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. agnopharma.com This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of analytes at very low concentrations. washington.edu For example, an LC-MS/MS method was developed for the determination of 5-aminoimidazole-4-carboxamide (AICA) in human plasma with a limit of quantification of 20 ng/mL. nih.govresearchgate.net
Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique that offers exceptional sensitivity and selectivity for the quantification of specific molecules in complex mixtures. washington.edunih.govcuni.cznih.gov In an SRM experiment, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest. cuni.czspringernature.com This targeted approach results in a significant increase in sensitivity compared to full-scan MS methods, with detection limits often in the femtomole range. nih.gov The high selectivity of SRM minimizes interferences from the sample matrix, leading to precise and accurate quantification. washington.edu SRM has been successfully used for the quantification of a wide range of biomolecules, including peptides and metabolites. nih.govnih.gov
Table 2: Key Parameters in SRM for Analyte Quantification
For the most rigorous and accurate quantification of DNA damage products, the use of stable isotope-labeled internal standards is essential. nist.govnih.govnih.gov These internal standards are chemically identical to the analyte of interest but have a different isotopic composition, resulting in a higher mass. By adding a known amount of the isotopically labeled standard to the sample prior to processing, any losses during sample preparation and analysis can be corrected for. nih.gov This isotope-dilution mass spectrometry approach provides the most accurate and precise measurement of the absolute amount of the DNA lesion in the sample. nist.govnih.gov The synthesis of such standards, for example 8-[18O]hydroxy-2'-deoxyguanosine, is a critical step in developing these quantitative assays. openrepository.com
Advanced Sample Preparation and Derivatization Strategies for Nucleic Acid Adducts
The detection and quantification of nucleic acid adducts of 5-Amino-2-iminoimidazol-4-one in biological samples present a significant analytical challenge due to their low abundance and the complexity of the biological matrix. To overcome these challenges, advanced sample preparation and derivatization strategies are crucial for enhancing the sensitivity and selectivity of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
A primary step in the analysis of nucleic acid adducts is the release of the adducted base from the DNA backbone. One common approach for this is acid hydrolysis, which cleaves the glycosidic bonds, liberating the modified purine bases. nih.gov This method is advantageous as it avoids the complexities associated with the analysis of modified nucleosides or intact DNA. Following hydrolysis, solid-phase extraction (SPE) is often employed for sample cleanup and enrichment of the target analytes.
To further enhance the analytical performance, especially for LC-MS-based methods, chemical derivatization can be employed. Derivatization aims to improve the physicochemical properties of the analyte, such as its ionization efficiency and chromatographic retention. For compounds containing primary and secondary amine functionalities, like this compound and its adducts, various derivatization reagents can be utilized. For instance, reagents like dansyl chloride and N-dimethyl-amino naphthalene-1-sulfonyl chloride (Dns-Cl) can be used to introduce a readily ionizable group, thereby increasing the sensitivity of mass spectrometric detection. nih.gov This "twins labeling" strategy, where the analyte is labeled with one reagent and an internal standard with a structurally similar reagent, can improve quantification accuracy. nih.gov
Another strategy involves the use of reagents that enhance chromatographic separation on reverse-phase columns. For polar molecules that are poorly retained, derivatization can increase their hydrophobicity. The choice of derivatization strategy depends on the specific functional groups present in the analyte and the requirements of the analytical method. Careful optimization of the reaction conditions, such as reagent concentration, temperature, and time, is essential to ensure complete and reproducible derivatization.
Interactive Data Table: Derivatization Reagents for LC-MS Analysis of Amine-Containing Compounds
| Derivatization Reagent | Target Functional Group | Purpose of Derivatization | Potential Application for this compound Adducts |
| Dansyl Chloride | Primary and Secondary Amines | Improved Ionization Efficiency and Hydrophobicity | Yes, targets the amino group. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and Secondary Amines | Improved Chromatographic Retention and UV/Fluorescence Detection | Yes, targets the amino group. |
| N-dimethyl-amino naphthalene-1-sulfonyl chloride (Dns-Cl) | Primary and Secondary Amines | Improved Ionization Efficiency and Sensitivity in MS | Yes, targets the amino group. |
| N-diethyl-amino naphthalene-1-sulfonyl chloride (Dens-Cl) | Primary and Secondary Amines | Used for Internal Standards in "Twins Labeling" | Yes, for creating a suitable internal standard. |
Potential Application of Other Spectroscopic Techniques (e.g., Raman Spectroscopy) for Detection
While mass spectrometry-based methods are powerful for the sensitive and specific detection of nucleic acid adducts, other spectroscopic techniques, such as Raman spectroscopy, offer complementary information and potential for in-situ analysis. Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a molecular fingerprint of a compound based on its unique vibrational modes.
The imidazole ring, a core structure in this compound, exhibits characteristic Raman spectral features. acs.orgacs.org Studies on imidazole and its derivatives have identified specific Raman bands corresponding to ring stretching, bending, and deformation modes. acs.orgacs.org These characteristic peaks could potentially be used to identify the presence of this compound and its derivatives in biological samples.
A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Spectroscopy (SERS), which can enhance the Raman signal by several orders of magnitude. tandfonline.comnih.gov This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. SERS has shown great promise for the detection of trace amounts of biomolecules, including nucleic acid damage products. nih.govresearchgate.netcnr.it The high sensitivity of SERS makes it a potentially valuable tool for detecting the low levels of this compound adducts expected in biological systems.
The application of SERS for the detection of this compound would involve the development of SERS-active substrates that can selectively capture and enhance the Raman signal of the target adduct. This could be achieved by functionalizing the nanoparticles with molecules that have an affinity for the adduct. The resulting SERS spectrum would provide a highly specific fingerprint, allowing for both identification and quantification. Furthermore, the ability to perform SERS measurements in aqueous environments opens up possibilities for the analysis of biological fluids with minimal sample preparation.
Interactive Data Table: Potential Raman Spectroscopic Approaches for this compound Detection
| Spectroscopic Technique | Principle | Advantages for this compound Detection | Challenges |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule. | Non-destructive, provides structural information, can be used in aqueous solutions. | Low sensitivity, potential for interference from fluorescence. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of the Raman signal by adsorbing the analyte onto a nanostructured metal surface. | Extremely high sensitivity (down to single-molecule level), high specificity. | Substrate fabrication can be complex, potential for signal variability. |
| Resonance Raman Spectroscopy | Enhancement of specific Raman bands by using an excitation wavelength that matches an electronic transition of the molecule. | Increased sensitivity and selectivity for the target analyte. | Requires the analyte to have a chromophore that absorbs in the visible or UV region. |
Future Research Directions and Advanced Academic Inquiry
Development of Novel and More Sensitive Analytical Methodologies for Detection in Complex Biological Matrices
The accurate and sensitive detection of 5-Amino-2-iminoimidazol-4-one within the complex environment of biological tissues and fluids remains a critical challenge for researchers. While existing methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been valuable, there is a pressing need for novel methodologies with enhanced sensitivity and specificity. mdpi.com
Future efforts will likely focus on several key areas:
Advanced Mass Spectrometry Techniques: Untargeted chromatography-coupled tandem mass spectrometry (LC-MS/MS) based adductomics is a promising approach to identify a broad spectrum of DNA modifications, including previously uncharacterized lesions. oup.com This can help create a more comprehensive picture of the "DNA adductome" in various tissues and under different conditions. oup.com
Immuno-based Assays: The development of highly specific monoclonal antibodies that recognize this compound could lead to more sensitive and high-throughput immunoassays like ELISA and immunoslot blot techniques. nih.gov
Enzyme-Mediated Detection: Leveraging the specificity of DNA repair enzymes that recognize and excise this lesion offers a unique avenue for detection. mdpi.com Assays can be designed where the enzymatic activity on a DNA strand containing the lesion produces a detectable signal, such as a colored product. rsc.org
Next-Generation Sequencing (NGS) Approaches: Over 40 DNA damage sequencing techniques have been reported for detecting specific lesions. mdpi.com Adapting and refining these NGS-based methods to specifically map the location of this compound within the genome at high resolution will be a significant step forward. mdpi.com
These advanced techniques will be instrumental in understanding the distribution and levels of this lesion in different organs and cell types, providing valuable insights into its biological significance.
In Vivo Studies on the Kinetics of this compound Formation and Repair in Eukaryotic and Prokaryotic Systems
Understanding the dynamics of this compound formation and its subsequent repair within living organisms is fundamental to elucidating its biological impact. Future in vivo studies will need to address the kinetics of these processes in both simple (prokaryotic) and complex (eukaryotic) systems.
Key research questions to be addressed include:
Rates of Formation: Quantifying the rate at which this lesion forms in response to various endogenous and exogenous sources of oxidative stress.
Repair Efficiency: Determining the efficiency and kinetics of different DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), in removing this compound from DNA.
Species and Tissue-Specific Differences: Investigating how the formation and repair of this lesion vary between different species and across various tissues within an organism. oup.com
Influence of Age and Sex: Exploring the impact of age and sex on the accumulation and repair of this compound. oup.com
These studies will likely employ animal models and advanced analytical techniques to track the levels of the lesion over time following exposure to oxidative insults. The insights gained will be crucial for understanding the factors that contribute to the accumulation of this type of DNA damage.
Structural Biology Approaches to Characterize DNA Polymerase Bypass and Repair Enzyme Interactions with the Lesion
At the molecular level, the interaction of this compound with the cellular machinery responsible for DNA replication and repair determines its ultimate fate and mutagenic potential. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for visualizing these interactions at atomic resolution.
Future research in this area will focus on:
DNA Polymerase Interactions: Characterizing how different DNA polymerases, including high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases, interact with the lesion. nih.gov Studies have shown that while some polymerases are stalled by this lesion, others, like DNA polymerase ζ, can bypass it, albeit with the potential for introducing mutations. nih.gov
Repair Enzyme Recognition: Elucidating the structural basis for the recognition of this compound by DNA glycosylases and other repair enzymes. Understanding how these enzymes identify and bind to the lesion is the first step in its removal.
Conformational Changes: Investigating the conformational changes that occur in both the DNA containing the lesion and the interacting proteins (polymerases and repair enzymes). These structural rearrangements are critical for both the bypass and repair processes. nih.gov
By providing a detailed structural understanding of these interactions, researchers can gain insights into the mechanisms of translesion synthesis and DNA repair, which are fundamental to maintaining genome stability.
Elucidation of Long-Term Biological Consequences and Potential Links to Disease Pathogenesis Beyond Direct Mutagenicity
While the mutagenic potential of this compound is a significant concern, its long-term biological consequences may extend beyond the immediate introduction of mutations. The accumulation of this and other DNA lesions can contribute to genomic instability, a hallmark of many diseases.
Future research will need to explore:
Role in Carcinogenesis: Investigating the contribution of this compound to the initiation and progression of cancer. Its presence in key genes, such as tumor suppressor genes, could have profound effects on cell growth and proliferation. nih.govnih.gov
Contribution to Neurodegenerative Diseases: Exploring the potential link between the accumulation of this lesion in the brain and the pathogenesis of neurodegenerative disorders. mdpi.com
Impact on Aging: Assessing the role of this compound and other forms of DNA damage in the aging process.
Biomarker Potential: Evaluating the utility of this compound as a biomarker for oxidative stress and the risk of developing associated diseases, such as type 2 diabetes mellitus. nih.govnih.gov
This line of inquiry will bridge the gap between the molecular understanding of this DNA lesion and its broader implications for human health and disease, potentially leading to new strategies for prevention and treatment.
Q & A
Q. What are the most reliable synthetic routes for 5-amino-2-iminoimidazol-4-one derivatives?
A transition-metal-free method using amidines and ketones under basic conditions (e.g., KOH/EtOH) is widely employed, yielding spiro-fused derivatives with up to 86% efficiency. This approach avoids costly catalysts and simplifies purification . Alternative routes include cyclization of α-aminocarboxylic acid hydrazides, which are effective for generating chiral imidazolones .
Q. How can researchers confirm the structural identity of synthesized this compound compounds?
Combined spectroscopic techniques are critical:
Q. What analytical methods are recommended for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard. For example, >98% purity was achieved for derivatives in angiotensin II receptor antagonist studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of spiro-fused imidazolones?
Key variables include:
- Base selection : KOH in ethanol outperforms weaker bases (e.g., NaHCO₃), as shown in yields increasing from 61% to 85% for aryl-substituted substrates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for sterically hindered ketones .
- Substrate design : Electron-withdrawing groups on aryl ketones (e.g., Ph-CO-CF₃) improve electrophilicity and reaction rates .
Q. How should researchers address contradictory reports on the biological activity of imidazolone derivatives?
Conduct comparative structure-activity relationship (SAR) studies under standardized assay conditions. For instance:
- In vitro kinase inhibition assays : Evaluate derivatives against CDK8/CDK19, noting discrepancies in IC₅₀ values due to substituent effects (e.g., 4-methoxy vs. 4-nitro groups) .
- Validation assays : Replicate conflicting studies using identical cell lines (e.g., HEK293T) and controls to isolate methodological variables .
Q. What strategies enhance regioselectivity in imidazolone synthesis?
- Directing groups : Install temporary protecting groups (e.g., Boc on amidines) to steer cyclization toward the 5-position .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, as demonstrated for 2-aryl-substituted derivatives .
Q. How can computational methods resolve ambiguities in spectroscopic data?
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms (e.g., imino vs. amino configurations) .
- Molecular docking : Clarify binding modes in biological studies, such as interactions between 5-aminoimidazolone derivatives and angiotensin II receptors .
Data-Driven Challenges
Q. How to interpret conflicting yields in transition-metal-free imidazolone synthesis?
Analyze substrate-specific trends from published data (e.g., alkyl vs. aryl ketones):
Q. What are the limitations of X-ray crystallography for imidazolone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
